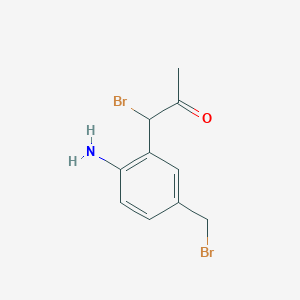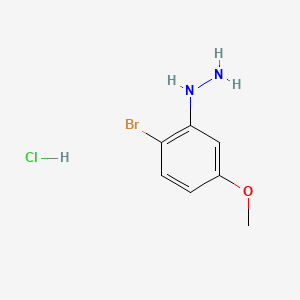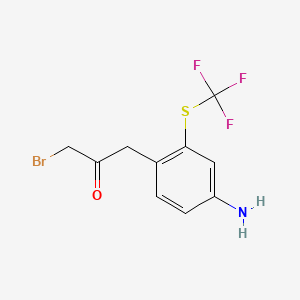
Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate is a chemical compound with the molecular formula C18H32O5 and a molecular weight of 328.44 g/mol . It is known for its unique structure, which includes a dioxane ring and a dodecyl ester group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate typically involves the esterification of 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a drug delivery agent and its pharmacological properties.
Industry: It is used in the formulation of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active carboxylic acid derivatives, which can interact with enzymes and receptors in biological systems. The dioxane ring structure may also play a role in stabilizing the compound and enhancing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid, 2-propen-1-yl ester: This compound has a similar dioxane ring structure but with an allyl ester group
5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: Another related compound with an allyl group, used in polymer chemistry
Uniqueness
Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate is unique due to its long dodecyl ester chain, which imparts distinct hydrophobic properties and enhances its solubility in organic solvents. This makes it particularly useful in applications requiring amphiphilic molecules .
Propiedades
Fórmula molecular |
C18H32O5 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate |
InChI |
InChI=1S/C18H32O5/c1-3-4-5-6-7-8-9-10-11-12-13-21-16(19)18(2)14-22-17(20)23-15-18/h3-15H2,1-2H3 |
Clave InChI |
QHTMNVZPJHSCSC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C1(COC(=O)OC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14061961.png)
![1-[2-Hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid](/img/structure/B14061971.png)







![Calcium;7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14062029.png)




